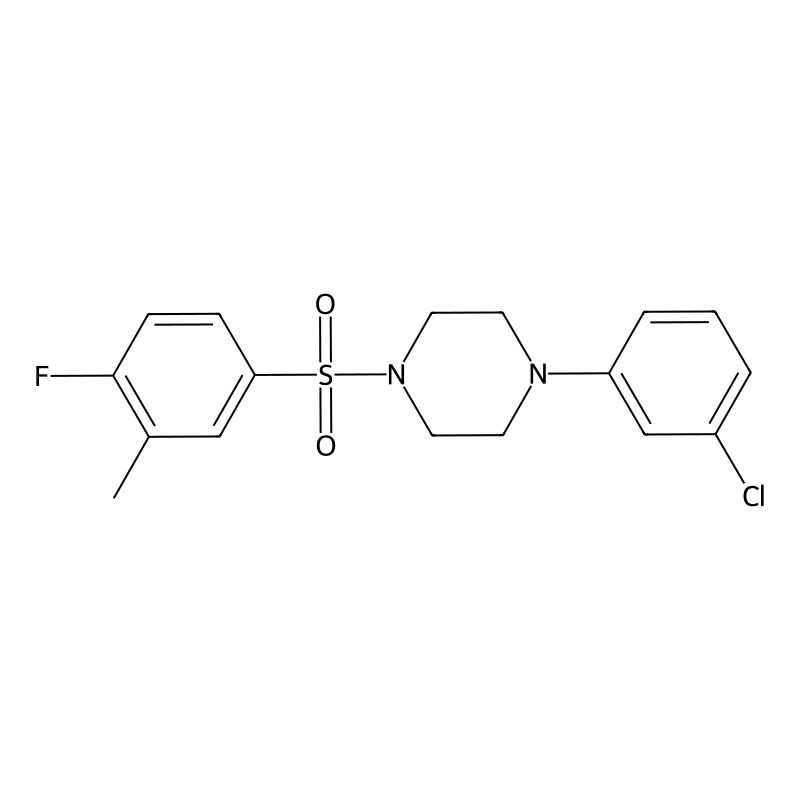

1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

While the specific synthesis of 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine has not been widely reported in scientific literature, the general methods for synthesizing similar sulfonylpiperazine derivatives are well established. These methods typically involve the reaction of a piperazine with an appropriate sulfonyl chloride precursor.

Potential Biological Activities

Due to the structural similarity to known bioactive compounds, 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine may possess various potential biological activities, but there is currently no published research specifically investigating this compound. However, similar compounds have been explored for their:

- Antimicrobial activity: Piperazine derivatives have been reported to exhibit antibacterial and antifungal properties.

- Anticancer activity: Certain piperazine derivatives have shown promise in cancer cell line studies.

- Central nervous system (CNS) activity: Some piperazine derivatives have been identified as potential modulators of neurotransmitter activity, leading to investigations for their potential in treating neurological disorders.

1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a chemical compound characterized by its unique structural features, including a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group linked to a 4-fluoro-3-methylphenyl moiety. This compound has the molecular formula C17H18ClF2N2O2S and is recognized for its potential applications in medicinal chemistry and biological research.

The synthesis of 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine involves a nucleophilic substitution reaction where 1-(3-chlorophenyl)piperazine reacts with 4-fluoro-3-methylbenzenesulfonyl chloride. This reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane, facilitating the formation of the sulfonamide linkage.

Major Reaction Pathways- Oxidation: Can lead to the formation of sulfoxides or sulfones.

- Reduction: May yield amines or alcohols.

- Substitution: Introduction of additional functional groups on the aromatic rings is possible.

1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine exhibits significant biological activity, particularly in pharmacological contexts. It is investigated for its potential as a therapeutic agent targeting various neurological disorders. The compound's mechanism of action likely involves interaction with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

The synthesis methods for this compound can be categorized into laboratory-scale synthesis and industrial production.

Laboratory Synthesis- Starting Materials: 1-(3-chlorophenyl)piperazine and 4-fluoro-3-methylbenzenesulfonyl chloride.

- Reaction Conditions: Typically carried out in dichloromethane with triethylamine as a base.

- Procedure:

- Combine the starting materials in an appropriate solvent.

- Stir under controlled conditions until the reaction completes, usually monitored by thin-layer chromatography.

Industrial Production

- Combine the starting materials in an appropriate solvent.

- Stir under controlled conditions until the reaction completes, usually monitored by thin-layer chromatography.

For large-scale production, methods may include:

- Continuous flow reactors to enhance efficiency.

- Automated synthesis techniques to ensure consistency and quality control.

- Optimization of reaction conditions to maximize yield and purity.

The compound has several applications across various fields:

- Medicinal Chemistry: Investigated for drug development aimed at treating neurological disorders.

- Biological Research: Used in studies involving receptor binding and enzyme inhibition.

- Materials Science: Explored for its properties in creating new materials with specific electronic or optical characteristics.

- Chemical Intermediates: Serves as an intermediate in synthesizing more complex molecules for industrial applications.

Studies on the interactions of 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine with biological targets are crucial for understanding its pharmacological potential. These studies often involve:

- Binding affinity assessments to various receptors.

- Enzyme inhibition assays to evaluate its efficacy as a pharmacological agent.

The compound's ability to modulate receptor activity suggests it may have therapeutic applications in treating conditions linked to neurotransmitter imbalances.

Several compounds share structural similarities with 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine, each differing in substituent groups or functional properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Lacks sulfonyl group | Different pharmacological properties |

| 4-Fluoro-3-methylphenylsulfonylpiperazine | Lacks 3-chlorophenyl group | Affects binding affinity and activity |

| 1-(4-Methylphenyl)sulfonylpiperazine | Different aromatic substituent | Varies in biological activity |

Uniqueness

The uniqueness of 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it particularly valuable for targeted research and development efforts across various scientific domains .